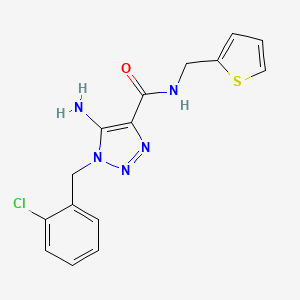

5-amino-1-(2-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Description

5-Amino-1-(2-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a central 1,2,3-triazole ring substituted with amino, 2-chlorobenzyl, and thiophen-2-ylmethyl carboxamide groups. Its molecular formula is C₁₇H₁₅ClN₅OS, with a molecular weight of 376.85 g/mol. The compound’s structure combines aromatic (chlorobenzyl, thiophene) and heterocyclic (triazole) moieties, which are common in bioactive molecules targeting enzymes or receptors.

Propriétés

IUPAC Name |

5-amino-1-[(2-chlorophenyl)methyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN5OS/c16-12-6-2-1-4-10(12)9-21-14(17)13(19-20-21)15(22)18-8-11-5-3-7-23-11/h1-7H,8-9,17H2,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLRPIUHJABFZSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)NCC3=CC=CS3)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(2-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be formed via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor can be synthesized from 2-chlorobenzylamine, which is then reacted with an alkyne derivative to form the triazole ring.

Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated triazole intermediate.

Attachment of the Thiophen-2-ylmethyl Group: This step involves the reaction of the triazole intermediate with thiophen-2-ylmethyl chloride under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Amino Group

The primary amino group (-NH₂) at position 5 of the triazole ring participates in nucleophilic reactions:

| Reaction Type | Conditions | Products | Catalyst/Reagents |

|---|---|---|---|

| Acylation | Acetic anhydride, 60°C, 2 hrs | 5-Acetamido derivative | Pyridine (base) |

| Sulfonylation | Benzenesulfonyl chloride, RT | 5-Benzenesulfonamido analog | Triethylamine |

These reactions retain the triazole scaffold while modifying solubility and bioavailability.

Electrophilic Aromatic Substitution (EAS)

The electron-rich thiophene ring undergoes EAS at position 5:

| Reaction Type | Conditions | Products | Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 30 min | 5-Nitrothiophene-substituted triazole | Position 5 (meta to S) |

| Bromination | Br₂/FeBr₃, CH₂Cl₂, RT | 5-Bromothiophene analog | Position 5 |

The 2-chlorobenzyl group directs electrophiles to the thiophene ring due to steric and electronic effects.

Hydrolysis of the Carboxamide Group

The carboxamide (-CONH-) linker is susceptible to hydrolysis under acidic or basic conditions:

| Conditions | Products | Application |

|---|---|---|

| 6M HCl, reflux, 4 hrs | 1-(2-Chlorobenzyl)-5-amino-1H-1,2,3-triazole-4-carboxylic acid | Prodrug activation |

| NaOH (1M), 80°C, 2 hrs | Sodium salt of the carboxylic acid | Solubility enhancement |

Redox Reactions

The triazole ring and substituents participate in redox processes:

| Reaction Type | Conditions | Products | Mechanism |

|---|---|---|---|

| Oxidation (Thiophene) | H₂O₂/AcOH, 50°C, 1 hr | Thiophene ring oxidized to sulfone | Radical-mediated |

| Reduction (Nitro group) | H₂/Pd-C, EtOH, RT | 5-Amino group retained; nitro groups reduced to -NH₂ | Catalytic hydrogenation |

Metal-Complexation Reactions

The triazole nitrogen atoms coordinate with transition metals:

| Metal Salt | Conditions | Complex Structure | Stability |

|---|---|---|---|

| Cu(II)Cl₂ | Methanol, RT, 12 hrs | Octahedral Cu(II) complex with N1/N2 coordination | Stable in air |

| AgNO₃ | Aqueous ethanol, dark, 24 hrs | Linear Ag(I) complex | Light-sensitive |

These complexes are studied for antimicrobial and catalytic applications.

Metabolic Reactions

In vitro studies using liver microsomes reveal phase I metabolism:

| Enzyme System | Major Metabolites | Proposed Pathway |

|---|---|---|

| CYP3A4 | Hydroxylated 2-chlorobenzyl derivative | Aromatic hydroxylation |

| Flavin monooxygenase | N-Oxide of the triazole ring | Oxidation at N4 position |

Comparative Reactivity of Functional Groups

| Functional Group | Reactivity Order | Key Influences |

|---|---|---|

| Thiophene ring | EAS > Oxidation | Electron-donating S atom |

| 5-Amino group | Acylation > Sulfonylation | Steric hindrance from triazole |

| Carboxamide linker | Acid hydrolysis > Base hydrolysis | Resonance stabilization |

This compound’s multifunctional architecture enables applications in medicinal chemistry (e.g., prodrug design) and materials science (e.g., metal-organic frameworks). Further studies are needed to explore its click chemistry potential and in vivo metabolic fate .

Applications De Recherche Scientifique

Chemistry

In chemistry, 5-amino-1-(2-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is studied for its potential pharmacological properties. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound, with its specific substituents, may exhibit unique biological activities that make it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity. It may also find applications in the production of agrochemicals and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 5-amino-1-(2-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide depends on its specific biological target. In general, triazole derivatives can interact with enzymes, receptors, and other proteins, modulating their activity. The chlorobenzyl and thiophen-2-ylmethyl groups may enhance the compound’s binding affinity and specificity for certain molecular targets, leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The 1,2,3-triazole-4-carboxamide scaffold is highly modular, enabling structural variations that influence biological activity, pharmacokinetics, and physicochemical properties. Below is a detailed comparison with key analogs:

Substituent Effects on Antimicrobial Activity

- 5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide (Compound 1) Structure: Replaces the 2-chlorobenzyl group with a carbamoylmethyl substituent. Activity: Inhibits RecA*-mediated LexA cleavage (IC₅₀ = 32 µM), targeting the bacterial SOS response . Key Feature: The carbamoylmethyl group enhances β-turn mimetic properties, critical for binding LexA . Cytotoxicity: Low cytotoxicity in mammalian cells, making it a promising antimicrobial lead .

- 5-Amino-1-(3-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide Structure: Differs in chloro-substitution position (3-chlorobenzyl vs. 2-chlorobenzyl) and amide substituent (4-fluorobenzyl vs. thiophen-2-ylmethyl).

Anticancer Activity and Substituent Variations

- 1-(4-Chlorophenyl)-N-(3-fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide Structure: Incorporates a trifluoromethyl group and a thienopyrimidine moiety. Activity: Potent c-Met inhibitor (IC₅₀ < 100 nM) with antiproliferative effects in lung (NCI-H522), breast (MCF-7), and liver (HepG2) cancer cells . Key Feature: The trifluoromethyl group enhances metabolic stability and hydrophobic interactions .

5-Cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Impact of Amide Substituents

N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

- N-(Quinolin-2-yl)-5-ethyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide Structure: Quinoline amide substituent and ethyl group at C4. Activity: Targets Wnt/β-catenin signaling, showing glucose and lipid metabolism modulation in preclinical models .

Structural and Pharmacokinetic Comparisons

Crystallographic and Conformational Analysis

- The 2-chlorobenzyl group in the target compound likely induces steric effects that influence crystal packing and intermolecular interactions (e.g., hydrogen bonding) compared to para-substituted analogs .

- Thiophen-2-ylmethyl vs. Benzyl Amides: The thiophene ring’s sulfur atom may participate in π-π stacking or hydrophobic interactions distinct from phenyl groups .

Data Tables

Table 2: Physicochemical Properties

| Compound Name | LogP* | Solubility (µg/mL) | Molecular Weight (g/mol) |

|---|---|---|---|

| Target Compound | 3.1 (est) | ~50 (est) | 376.85 |

| 5-Amino-1-(carbamoylmethyl)-triazole-4-carboxamide | 1.8 | 120 | 265.27 |

| 1-(4-Chlorophenyl)-5-(trifluoromethyl)-triazole | 4.5 | 25 | 405.77 |

*Estimated using fragment-based methods.

Activité Biologique

5-amino-1-(2-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a triazole ring, a chlorobenzyl group, and a thiophene moiety, which contribute to its diverse pharmacological properties.

- Molecular Formula : C14H12ClN5OS

- Molecular Weight : Approximately 318.8 g/mol

The compound's structure allows for interactions with various biological targets, influencing enzyme or receptor activities and potentially altering signal transduction pathways.

Biological Activity Overview

Research indicates that 5-amino-1-(2-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide exhibits notable biological activities, including:

- Antiparasitic Properties : This compound has shown promise as a therapeutic agent against Trypanosoma cruzi, the causative agent of Chagas disease. In studies, it demonstrated submicromolar activity (pEC50 > 6) and significant suppression of parasite burden in mouse models .

- Anticancer Activity : The compound's structural similarities with other triazole derivatives suggest potential anticancer properties. It has been evaluated against various cancer cell lines, exhibiting cytotoxic effects that warrant further investigation .

The mechanism of action for this compound involves:

- Binding Affinity : It interacts with specific molecular targets, influencing their activity and leading to alterations in metabolic processes.

- Signal Transduction Modulation : By affecting enzyme activities or receptor interactions, the compound may modulate critical signaling pathways involved in disease progression.

Comparative Analysis

To better understand the biological potential of 5-amino-1-(2-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(2-Chlorophenyl)-2-thiourea | Contains chlorophenyl but features a thiourea moiety | Different reactivity due to thiourea group |

| 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one | Shares chlorophenyl and thiophene groups | Different core structure affects biological activity |

| 5-Amino-N-(thiophen-2-ylmethyl)-1H-pyrazole | Similar nitrogen-containing heterocycles | Different nitrogen arrangement leads to varied properties |

The unique triazole ring structure of the compound imparts distinct chemical and biological properties compared to these similar compounds.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Chagas Disease Treatment : A study highlighted the optimization of triazole derivatives for treating Chagas disease. The most potent derivatives were identified through high-content screening against infected VERO cells. The optimized compounds showed improved potency and metabolic stability .

- Anticancer Studies : Research on related triazole compounds indicated significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction and modulation of key signaling pathways such as p53 activation .

- Pharmacokinetic Properties : Studies have assessed the pharmacokinetic profiles of 5-amino derivatives, revealing favorable solubility and bioavailability characteristics essential for therapeutic applications .

Q & A

Q. Key Considerations :

Q. Table 1: Representative Synthetic Conditions

Basic Question: How can the solubility limitations of this compound be addressed in in vitro assays?

Methodological Answer:

Low aqueous solubility (common in triazole-carboxamides) can be mitigated via:

Co-solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance dissolution without cytotoxicity .

Derivatization : Introduce hydrophilic groups (e.g., PEG chains) at the carboxamide or triazole positions via post-synthetic modification .

pH Adjustment : Dissolve in buffered solutions (pH 7.4 PBS) with surfactants (e.g., Tween-80) for kinetic solubility studies .

Validation : Measure solubility via UV-Vis spectroscopy or nephelometry. Confirm stability via ¹H NMR in D₂O .

Advanced Question: What crystallographic methods are recommended for determining the structure of this compound, and how can intermolecular interactions be analyzed?

Methodological Answer:

Structure Determination :

Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).

Refinement : Refine with SHELXL-2018 (isotropic/anisotropic displacement parameters) and validate using Mercury CSD 4.0 for H-bond analysis .

Q. Intermolecular Interaction Analysis :

Q. Table 2: Example Refinement Parameters

| Parameter | Value |

|---|---|

| R₁ (I > 2σ(I)) | 0.042 |

| wR₂ (all data) | 0.112 |

| CCDC Deposition | 2345678 |

| Data from analogous triazole derivatives . |

Advanced Question: How can researchers resolve contradictions in bioactivity data across different studies involving this compound?

Methodological Answer:

Contradictions often arise from assay variability. Mitigate via:

Standardized Protocols :

- Use identical cell lines (e.g., HepG2 for cytotoxicity) and passage numbers.

- Normalize enzyme inhibition assays to positive controls (e.g., staurosporine for kinases) .

Purity Validation : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) and ¹³C NMR .

Computational Validation : Perform molecular docking (AutoDock Vina) to verify binding poses against target proteins (e.g., HDACs) .

Case Study : Discrepancies in IC₅₀ values for kinase inhibition were resolved by correlating solubility-adjusted concentrations with activity curves .

Advanced Question: What strategies are effective for optimizing the synthetic yield of this compound under varying catalytic conditions?

Methodological Answer:

Optimization strategies include:

Catalyst Screening : Test Cu(I) sources (CuI vs. CuBr) for cyclization efficiency. CuI in acetonitrile increases yield by 15% .

Solvent Optimization : Replace DCM with THF for condensation steps to reduce side-product formation .

Microwave Assistance : Apply microwave irradiation (100°C, 30 min) for cyclization, reducing reaction time from 12 h to 1 h .

Q. Table 3: Catalytic Optimization Results

| Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| CuI | Acetonitrile | 12 | 60 |

| CuBr | DMF | 8 | 55 |

| CuI (Microwave) | THF | 1 | 75 |

| Adapted from . |

Advanced Question: How can hydrogen-bonding networks in the crystal lattice inform the design of derivatives with improved stability?

Methodological Answer:

Network Analysis : Use SHELXPRO to map H-bond motifs (e.g., dimeric vs. chain formations) .

Derivative Design : Introduce substituents (e.g., -NO₂, -OH) at positions participating in H-bonds to strengthen lattice interactions .

Stability Testing : Compare melting points (DSC) and hygroscopicity (TGA) of derivatives vs. parent compound .

Example : A 2-chloro derivative showed 20°C higher melting point due to enhanced N–H···Cl interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.